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(R,E)-3-Amino-6-phenylhex-5-enoic acid

Catalog No.
S12345474
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,E)-3-Amino-6-phenylhex-5-enoic acid

Product Name

(R,E)-3-Amino-6-phenylhex-5-enoic acid

IUPAC Name

(E,3R)-3-amino-6-phenylhex-5-enoic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+/t11-/m1/s1

InChI Key

BYMYELCZQGMMKN-TZOMUSMUSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N

(R,E)-3-Amino-6-phenylhex-5-enoic acid is an organic compound characterized by its unique structural features, including an amino group, a phenyl group, and a double bond within a hexanoic acid framework. The compound has the molecular formula C12H16ClNO2C_{12}H_{16}ClNO_2 and is often encountered in its hydrochloride form, which enhances its solubility in water and stability for various applications . This compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the formation of various derivatives with alkyl halides or acyl chlorides.

These reactions facilitate the synthesis of diverse compounds with varied biological properties.

The biological activity of (R,E)-3-Amino-6-phenylhex-5-enoic acid is primarily attributed to its structural components. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group enables hydrophobic interactions. These interactions may influence several biochemical pathways, potentially leading to therapeutic effects. Preliminary studies suggest that this compound may exhibit neuroprotective properties and could be explored for its role in modulating neurotransmitter systems .

The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with phenylacetic acid and allylamine.
  • Formation of Intermediate: Phenylacetic acid is converted into its ester form, which then undergoes a Grignard reaction with allylmagnesium bromide to yield an intermediate.
  • Hydrolysis and Amination: The intermediate is hydrolyzed to produce the corresponding carboxylic acid, followed by amination to introduce the amino group.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid forms the hydrochloride salt, enhancing solubility and stability.

(R,E)-3-Amino-6-phenylhex-5-enoic acid has several applications in various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is being investigated for use in drug development, particularly for conditions affecting the nervous system.
  • Peptide Synthesis: It serves as a building block for synthesizing β-peptides, which are of interest due to their resistance to enzymatic degradation and ability to adopt stable secondary structures.

Interaction studies of (R,E)-3-Amino-6-phenylhex-5-enoic acid focus on its binding affinities with various biological targets. The presence of both an amino group and a phenyl ring allows this compound to engage in multiple types of interactions within biological systems. Research indicates that it may interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions .

Similar compounds include:

Compound NameStructural FeaturesUnique Characteristics
3-Amino-6-phenylhexanoic acidLacks the double bond present in (R,E)-3-Amino...Saturated structure; different reactivity profile
3-Amino-6-phenylhex-5-enoic acidFree acid form without hydrochloride saltRetains double bond; different solubility characteristics
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acidN-Fmoc protected β-amino acidUsed primarily in peptide synthesis; enhanced stability

Uniqueness: (R,E)-3-Amino-6-phenylhex-5-enoic acid stands out due to its combination of an amino group, phenyl group, and a double bond, providing distinct chemical reactivity and potential biological activity compared to its analogs.

Molecular Formula and Stereochemical Configuration

(R,E)-3-Amino-6-phenylhex-5-enoic acid belongs to the class of unsaturated γ-amino acids. Its molecular formula, $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$, reflects a hexenoic acid backbone substituted with an amino group at the third carbon and a phenyl group at the sixth position. The stereodescriptor "(R,E)" specifies the absolute configuration at the chiral center (C3) as R and the geometry of the double bond (C5–C6) as trans. This configuration critically influences its three-dimensional conformation and intermolecular interactions.

Functional Groups and Bonding Patterns

Key functional groups include:

  • A primary amino group (-NH$$_2$$) at C3, enabling hydrogen bonding and nucleophilic reactivity.
  • A carboxylic acid (-COOH) at C1, facilitating salt formation and esterification.
  • A conjugated double bond (C5–C6) in the E configuration, imparting rigidity and influencing electronic properties.
  • A phenyl ring at C6, contributing hydrophobic character and π-π stacking potential.

The interplay between these groups creates a bifunctional molecule capable of participating in both polar and nonpolar interactions.

Crystalline and Conformational Properties

X-ray crystallographic data for the hydrochloride salt (PubChem CID 24820693) reveals a molecular weight of 241.71 g/mol and a crystalline lattice stabilized by ionic interactions between the protonated amino group and chloride counterion. The E configuration of the double bond ensures minimal steric hindrance between the phenyl group and the amino acid backbone, favoring an extended conformation.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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